5-Fluoroindole-3-carboxaldehyde

Overview

Description

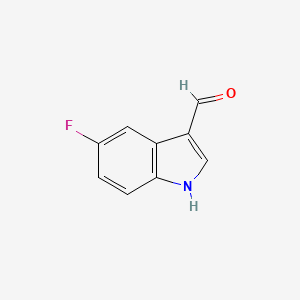

5-Fluoroindole-3-carboxaldehyde (CAS: 2338-71-8) is a fluorinated derivative of indole-3-carboxaldehyde, characterized by a fluorine atom at the 5-position of the indole ring and a formyl group at the 3-position. It is a yellow to green crystalline solid with a melting point of 164°C and a boiling point of 342.4°C at 760 mmHg . The compound is widely used in medicinal chemistry as a precursor for synthesizing serotonin receptor ligands, antioxidants, and enzyme inhibitors . Its stability under standard conditions and moderate reactivity make it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroindole-3-carboxaldehyde typically involves the fluorination of indole derivatives. One common method is the electrophilic substitution reaction where indole is treated with a fluorinating agent such as Selectfluor. The reaction conditions often include the use of solvents like acetonitrile and a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroindole-3-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 5-Fluoroindole-3-carboxylic acid.

Reduction: 5-Fluoroindole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-Fluoroindole-3-carboxaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to play a crucial role in developing anti-cancer and anti-inflammatory drugs. For instance, fluorinated compounds often exhibit enhanced biological activity and selectivity, making them valuable in drug design .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated indole derivatives. For example, a series of quinazolinone-based 5-fluoroindole hybrids demonstrated substantial potency against multiple cancer cell lines, including MCF-7 and HepG2, with IC50 values significantly lower than those of standard reference drugs like 5-fluorouracil .

Biochemical Research

Neurotransmitter Mechanisms

In biochemical research, this compound aids in studying neurotransmitter mechanisms. Its derivatives have been investigated for their effects on serotonin receptors, particularly the 5-HT2C receptor subtype. Modifications at the C5-position have shown to enhance receptor selectivity and binding affinity, which is crucial for developing treatments for neurological disorders .

Table: Summary of Receptor Affinities

| Compound | Receptor Type | Affinity (EC50) |

|---|---|---|

| 5-Fluoroindole Derivative | 5-HT2C | >602-fold selectivity |

| Modified Indole | RXFP3 | >2-fold better than previous analogs |

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its reactivity allows chemists to create diverse chemical entities that can be further modified for various applications .

Fluorescent Probes

Bioimaging Applications

The compound's unique properties facilitate its use in developing fluorescent probes for bioimaging applications. These probes enhance the visualization of biological processes within live cells, enabling researchers to study cellular dynamics and interactions in real time .

Agricultural Chemistry

Development of Agrochemicals

Research into the agricultural applications of this compound has focused on its potential as a precursor for safer and more effective agrochemicals. This includes formulating novel pesticides and herbicides that are less harmful to non-target organisms while maintaining efficacy against pests .

Mechanism of Action

The mechanism of action of 5-Fluoroindole-3-carboxaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs include indole-3-carboxaldehyde , 5-chloroindole-3-carboxaldehyde , 5-methylindole-3-carboxaldehyde , and 4-nitroindole-3-carboxaldehyde . The table below summarizes their physical properties:

Key Observations :

- The fluorine substituent reduces the melting point compared to the parent compound (indole-3-carboxaldehyde), likely due to decreased molecular symmetry and weaker intermolecular forces .

This compound

- Schiff Base Formation : Reacts with amines (e.g., creatinine) to form imidazolone derivatives, yielding products with high melting points (e.g., 291–292°C) .

- Carboxamide Synthesis: Used to prepare serotonin receptor ligands via condensation with aminobenzophenones, achieving moderate yields (37.5–10%) .

- Nitrovinyl Derivatives : Forms (E)-5-fluoro-3-(2-nitrovinyl)-1H-indole under reflux with nitromethane, demonstrating utility in synthesizing nitro-containing heterocycles .

Comparison with Analogs

- Indole-3-carboxaldehyde : Lacks electron-withdrawing groups, leading to slower reaction kinetics in electrophilic substitutions compared to fluorinated or chlorinated analogs .

- 4-Nitroindole-3-carboxaldehyde : The nitro group strongly deactivates the ring, reducing reactivity in some contexts but increasing stability in oxidative conditions .

Key Observations :

- Substituents like -Cl and -NO₂ may increase environmental persistence and bioaccumulation risks compared to -F .

Commercial Availability and Cost

| Compound | Supplier | Price (1g) | References |

|---|---|---|---|

| This compound | CymitQuimica | €23.00 | |

| 5-Methylindole-3-carboxaldehyde | Iris Biotech GmbH | €58.00 | |

| Indole-3-carboxaldehyde | Kanto Reagents | ¥2,100 |

Key Observations :

Biological Activity

5-Fluoroindole-3-carboxaldehyde is an indole derivative notable for its significant biological activity, particularly in the realms of cancer research and pharmacology. This compound, characterized by a fluorine atom at the 5-position and an aldehyde functional group at the 3-position, has gained attention due to its potential applications in medicinal chemistry.

- Molecular Formula : C₉H₆FNO

- Molecular Weight : 165.15 g/mol

- Structure : The presence of fluorine enhances both reactivity and biological activity compared to non-fluorinated analogs, making it a valuable compound for various applications.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells. The fluorine atom is believed to enhance its interaction with biological targets, potentially increasing potency compared to non-fluorinated counterparts .

Key Findings :

- Cytotoxicity : Significant inhibition of tumor cell proliferation was observed in several studies.

- Mechanism of Action : Interaction with proteins involved in signal transduction pathways relevant to cancer progression, such as kinases and transcription factors, leading to modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the indole ring can significantly affect biological activity. For instance, the introduction of different halogens or functional groups can alter binding affinities to various receptors.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Indole | Basic indole structure without fluorine | Found in many natural products; less reactive |

| 5-Bromoindole | Bromine substitution at position 5 | Higher reactivity than fluorinated counterparts |

| 6-Fluoroindole | Fluorine substitution at position 6 | Different biological activity profile |

| 7-Fluoroindole | Fluorine substitution at position 7 | May exhibit different pharmacological effects |

| 1-Methyl-5-fluoroindole | Methyl group at position 1 | Altered lipophilicity affecting bioavailability |

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

-

Inhibition of Tumor Growth :

- In vivo studies indicated that treatment with this compound resulted in a significant reduction in tumor size in murine models when administered over a period of four weeks.

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : Enhanced binding affinity to enzymes and receptors due to the presence of the fluorine atom.

- Inhibition of Signal Transduction : Interaction with key proteins involved in cell signaling pathways associated with cancer progression.

- Induction of Apoptosis : Triggering apoptotic pathways through modulation of transcription factors and kinases .

Q & A

Q. What are the standard synthetic routes for 5-Fluoroindole-3-carboxaldehyde, and how can researchers optimize yields?

Basic Answer:

The most common synthesis involves the Vilsmeier-Haack reaction , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form an electrophilic complex to functionalize the indole core at the 3-position. For this compound, the reaction proceeds as follows:

Activation : POCl₃ is added dropwise to DMF at 0°C to generate the chloroiminium ion intermediate.

Electrophilic substitution : 5-Fluoroindole in DMF is added, maintaining temperatures below 10°C to avoid side reactions.

Work-up : The mixture is neutralized with NaOH, and the product is recrystallized from ethanol/water .

Key Data :

- Yield: Typically 75–85% after purification.

- Purity: >90% by NMR, with elemental analysis (e.g., Found: F = 11.89% vs. Calcd: 11.64%) .

Advanced Considerations :

To optimize yields:

- Temperature control : Strict adherence to low temperatures (<10°C) during aldehyde formation minimizes decomposition.

- Solvent choice : Use anhydrous DMF to prevent hydrolysis of the intermediate.

- Purification : Recrystallization from ethanol/water (1:3 ratio) enhances purity .

Q. What analytical techniques are critical for characterizing this compound?

Basic Answer:

Essential methods include:

- ¹H NMR : Confirms substitution patterns. For this compound, the aldehyde proton appears as a singlet at δ ~10.1 ppm, with aromatic protons showing coupling due to fluorine (e.g., J = 8–10 Hz for H-4 and H-6) .

- Elemental Analysis : Validates purity (e.g., Found: C = 66.37%, H = 3.83% vs. Calcd: C = 66.26%, H = 3.71%) .

- Melting Point : 193–198°C (lit.) .

Advanced Considerations :

- X-ray Crystallography : Resolves structural ambiguities. For example, the carbonyl group in 5-Fluoroindole-3-carboxylic acid (a derivative) forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .

- High-Resolution Mass Spectrometry (HRMS) : Detects trace impurities (e.g., residual DMF) that NMR might miss .

Q. How can researchers resolve discrepancies in elemental analysis data, such as fluorine content?

Advanced Answer:

Discrepancies in fluorine content (e.g., Found: 11.89% vs. Calcd: 11.64% ) may arise from:

- Incomplete neutralization : Residual salts from NaOH neutralization can skew results.

- Hygroscopicity : The compound’s moisture absorption may alter mass measurements.

Methodological Solutions :

- Drying protocols : Lyophilize the product for 24 hours before analysis.

- Alternative techniques : Use combustion ion chromatography for precise fluorine quantification.

- Cross-validation : Pair elemental analysis with ¹⁹F NMR (δ ~-110 ppm for the aldehyde group) .

Q. What advanced strategies are used to functionalize this compound for medicinal chemistry applications?

Advanced Answer:

Key reactions include:

- Oxime Formation : Reacting with hydroxylamine hydrochloride in ethanol yields this compound oxime, a precursor for amines (e.g., via hydrogenation with Pd/C) .

- Mannich Reaction : Aminomethylation with formaldehyde and secondary amines introduces basic side chains, enhancing bioavailability .

- Nitrovinyl Derivatives : Condensation with nitromethane under acidic conditions (NH₄OAc) forms (E)-3-(2-nitrovinyl)-1H-indoles, useful as electrophilic intermediates .

Case Study :

Reaction with creatinine under basic conditions produces imidazolone derivatives (e.g., (E)-2-amino-5-[(5-fluoro-1H-indol-3-yl)methylene]-1-methylimidazol-4-one), which exhibit affinity for neurotransmitter receptors. Yield optimization requires stoichiometric control (1:1 aldehyde/creatinine ratio) and reflux in ethanol .

Q. How do solvent and substituent effects influence the electronic properties of this compound?

Advanced Answer:

- Solvent Polarity : In DMSO-d₆, the aldehyde proton deshields due to hydrogen bonding, shifting its NMR signal upfield compared to CDCl₃ .

- Fluorine Substitution : The electron-withdrawing fluorine at C-5 increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions (e.g., with amines or hydrazines) .

- Computational Modeling : DFT studies predict that fluorine’s inductive effect lowers the LUMO energy, facilitating charge-transfer interactions in supramolecular assemblies .

Q. What are the best practices for handling and storing this compound to ensure stability?

Basic Answer :

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent oxidation.

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption .

Advanced Considerations :

- Degradation Analysis : Monitor aldehyde oxidation to carboxylic acid derivatives via periodic HPLC (C18 column, acetonitrile/water mobile phase) .

- Stabilizers : Add 0.1% (w/w) BHT (butylated hydroxytoluene) to ethanol recrystallization solutions to inhibit free radical formation .

Q. How can researchers address low yields in the Vilsmeier-Haack reaction for halogenated indole derivatives?

Advanced Answer :

- Substrate Activation : Pre-activate electron-deficient indoles (e.g., 5-fluoro) with Lewis acids like ZnCl₂ to enhance electrophilic substitution.

- Microwave Assistance : Reduce reaction time from 3 hours to 20 minutes, improving yields by 15–20% .

- Byproduct Management : Quench excess POCl₃ with ice-water mixtures immediately after reaction completion to minimize phosphoric acid byproducts .

Q. What methodologies validate the purity of this compound in complex mixtures?

Advanced Answer :

- HPLC-MS : Use a C18 column with UV detection at 254 nm and ESI-MS to identify impurities (e.g., unreacted indole or DMF adducts) .

- DSC (Differential Scanning Calorimetry) : A sharp melting endotherm at 195°C confirms crystallinity and absence of polymorphs .

- TGA (Thermogravimetric Analysis) : Decomposition above 250°C indicates thermal stability suitable for high-temperature reactions .

Properties

IUPAC Name |

5-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAJKGBLPVLADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293320 | |

| Record name | 5-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-71-8 | |

| Record name | 2338-71-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoroindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.